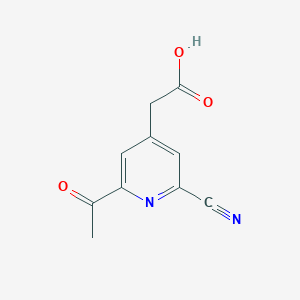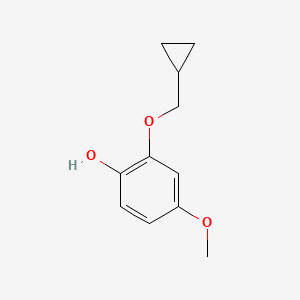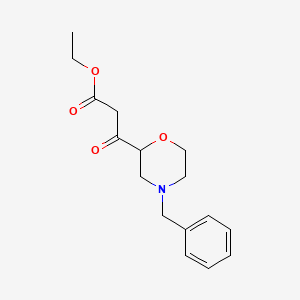
2-Hydroxy-4-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a nicotinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinamide typically involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions . This reaction yields an intermediate, which undergoes cyclization and subsequent hydrolysis to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using large-scale reactors and continuous flow processes to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to nicotinamide.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity . This can lead to alterations in cellular pathways, influencing processes such as DNA repair, energy metabolism, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Comparison: 2-Hydroxy-4-(trifluoromethyl)nicotinamide is unique due to its specific trifluoromethyl substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Eigenschaften
Molekularformel |
C7H5F3N2O2 |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-6(14)4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
BFZKCVMEJHFZFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)

![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)





![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)



![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)
